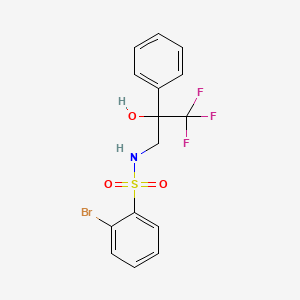

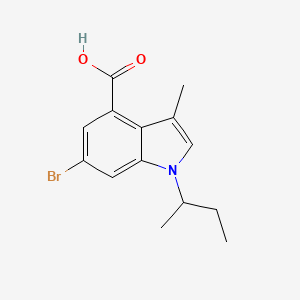

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been explored in various studies. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase were described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Another study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, indicating the benzenesulfonanilide skeleton as a novel scaffold for PR antagonists . Additionally, a single-step synthesis of pharmacophoric 2-hydroxyalkyl benzenesulfonamide from benzenesulfonamide via hemiaminal was demonstrated, showcasing its application in designing drug-like scaffolds .

Molecular Structure Analysis

X-ray crystallographic studies have been conducted to understand the binding of N-substituted benzenesulfonamides to human isoform II of carbonic anhydrase, revealing insights into their inhibition mechanism . The crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed by various spectroscopic methods, and its conformational analysis was performed, with density functional theory (DFT) calculations corroborating the X-ray diffraction results .

Chemical Reactions Analysis

The Friedel-Crafts reaction mechanism of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene was investigated, leading to the formation of N-(3,3-diphenylpropyl)benzenesulfonamide . The reaction of N-(2-bromophenylmethylphenyl)benzenesulfonamide with electron-rich alkenes was studied, resulting in the formation of quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been analyzed through various techniques. For example, the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide included FTIR, NMR, MS spectroscopies, and DFT studies to calculate molecular structure, electrostatic potential, and frontier molecular orbitals . Experimental and molecular modeling investigations of (E)-N-{2-[(2-hydroxybenzylidene)amino]phenyl}benzenesulfonamide provided insights into molecular, spectroscopic, and electronic structure properties, as well as nonlinear optical properties . Additionally, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors .

Applications De Recherche Scientifique

Gastroprotective Properties of Bromine and Sulfonamide Derivatives

Ebrotidine, a compound with bromine and sulfonamide functionalities, has shown gastroprotective properties. It acts as an H2-receptor antagonist with cytoprotective properties, enhancing the physicochemical characteristics of mucus gel, and promoting mucosal repair and integrity. This suggests potential applications in ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Impact of Brominated Compounds

A review highlighted the occurrence and potential risks of novel brominated flame retardants (NBFRs), including their presence in indoor air, dust, consumer goods, and food. The study emphasized the need for research on the occurrence, environmental fate, and toxicity of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis of Bromine-containing Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl was developed, which is key in manufacturing non-steroidal anti-inflammatory and analgesic materials. This indicates the significance of bromine-containing compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Bromine in the Marine Boundary Layer

A critical review discussed the cycling of inorganic bromine in the marine boundary layer, its interaction with sea-salt aerosol, and its role in atmospheric processes. It highlighted the chemical transformations of bromide and their impact on tropospheric ozone, climate, and potential future environmental changes (Sander, Keene, Pszenny, Arimoto, Ayers, Baboukas, Cainey, Crutzen, Duce, Hönninger, Huebert, Maenhaut, Mihalopoulos, Turekian, & Dingenen, 2003).

Propriétés

IUPAC Name |

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVKJFJDSUCZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)

![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)

![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)

![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)